molecular formula C31H64 B14454559 3,11-Dimethylnonacosane CAS No. 73189-62-5

3,11-Dimethylnonacosane

Cat. No.: B14454559
CAS No.: 73189-62-5
M. Wt: 436.8 g/mol
InChI Key: WLFYTAXZEHFXKG-UHFFFAOYSA-N
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Description

3,11-Dimethylnonacosane (C₃₁H₆₄; molecular weight 436.84 g/mol) is a methyl-branched hydrocarbon characterized by methyl groups at the 3rd and 11th positions of a 29-carbon alkane backbone. This compound plays a critical role in chemical communication among insects. For example, in the German cockroach (Blattella germanica), it serves as a precursor to the sex pheromone 3,11-dimethyl-2-nonacosanone. The pheromone is synthesized via hydroxylation and oxidation of this compound, a process regulated by juvenile hormone . Its structural specificity (branch positions) and physicochemical properties, such as volatility and solubility, make it a key mediator of species-specific mate recognition.

Properties

CAS No.

73189-62-5

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

3,11-dimethylnonacosane

InChI

InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-28-31(4)29-26-23-20-22-24-27-30(3)6-2/h30-31H,5-29H2,1-4H3

InChI Key

WLFYTAXZEHFXKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylnonacosane typically involves the use of well-known organic synthesis techniques. One common method includes the C-alkylation of smaller alkanes followed by a series of reactions such as ionic hydrogenation and decarboxylation. For example, starting from 1,8-octane-diol and 1-octadecanol, the compound can be synthesized through a series of C-alkylation reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques similar to those used in laboratory settings. The use of cost-effective and scalable reactions, such as those involving ethyl acetoacetate synthesis, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,11-Dimethylnonacosane can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the compound.

    Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.

Major Products Formed:

Scientific Research Applications

3,11-Dimethylnonacosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,11-Dimethylnonacosane primarily involves its role as a pheromone. In insects, it interacts with specific receptors that trigger behavioral responses such as mating. The molecular targets are typically olfactory receptors in the insects, and the pathways involved include signal transduction mechanisms that lead to changes in behavior .

Comparison with Similar Compounds

Structural Isomers and Chromatographic Properties

Dimethylnonacosane isomers differ in the positions of their methyl branches, which significantly influence their chromatographic retention indices (RI) and solute descriptors (L). These properties determine their partitioning behavior in gas-liquid chromatography (GLC) and environmental interactions. Key isomers include:

Compound Molecular Formula Molecular Weight (g/mol) Branch Positions Retention Index (RI) L Solute Descriptor
3,11-Dimethylnonacosane C₃₁H₆₄ 436.84 3, 11 203.9–205.1* -129.4
3,7-Dimethylnonacosane C₃₁H₆₄ 436.84 3, 7 203.9 -129.4†
3,13-Dimethylnonacosane C₃₁H₆₄ 436.84 3, 13 203.6 -129.3
5,13-Dimethylnonacosane C₃₁H₆₄ 436.84 5, 13 202.3 -128.3
5,17-Dimethylnonacosane C₃₁H₆₄ 436.84 5, 17 202.3 -128.4
7,17-Dimethylnonacosane C₃₁H₆₄ 436.84 7, 17 201.7 -128.0

*RI values vary slightly depending on column type and temperature gradients .
†Data extrapolated from analogous compounds in the same study .

Key Observations :

  • Branch Position and Retention : Isomers with methyl groups closer to the terminal end (e.g., 5,17-) exhibit lower retention indices compared to mid-chain branched isomers (e.g., 3,11-), likely due to reduced molecular symmetry and altered volatility .
  • Solute Descriptors: The L descriptor (measuring solubility in hexadecane) becomes less negative as branching shifts toward the chain center, indicating increased lipophilicity. For example, this compound (-129.4) is less lipophilic than 5,13-dimethylnonacosane (-128.3) .

Functional Implications of Structural Differences

  • Pheromone Specificity: The 3,11-branching pattern in cockroaches ensures species-specificity, as even minor positional shifts (e.g., 3,13-) disrupt pheromone receptor binding .
  • Environmental Stability : Mid-chain branched isomers (e.g., 3,11-) exhibit higher thermal stability and slower degradation on insect cuticles compared to terminal-branched isomers, prolonging their efficacy as chemical signals .

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